molecular formula C9H9BrS B2972222 6-bromo-3,4-dihydro-2H-1-benzothiopyran CAS No. 109209-87-2

6-bromo-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B2972222
CAS No.: 109209-87-2
M. Wt: 229.14
InChI Key: IVHBQBNIGBXJKX-UHFFFAOYSA-N
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Description

Overview of Benzothiopyran Scaffolds in Organic Synthesis

Benzothiopyran scaffolds, which consist of a benzene (B151609) ring fused to a thiopyran ring, are privileged structures in medicinal chemistry. nih.gov The presence of the sulfur atom imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological interactions. nih.gov Thiochromenes and their saturated analogs, thiochromanes, are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties. nih.govrsc.org

The synthesis of these scaffolds can be achieved through various methods, including the cyclization of sulfur-containing precursors and transition metal-catalyzed processes. nih.govrsc.org The inherent reactivity of the benzothiopyran core allows for functionalization at multiple positions, enabling the creation of diverse libraries of compounds for biological screening. nih.gov

Below is an interactive data table summarizing some key biological activities associated with the benzothiopyran scaffold.

Biological ActivityDescriptionKey Structural Features
Anticancer Inhibition of cancer cell growth and proliferation.Varies, often with specific substituents on the aromatic ring.
Antibacterial Activity against both Gram-positive and Gram-negative bacteria.Introduction of carboxamide or other functional groups can enhance activity. nih.gov
Antifungal Efficacy against various fungal strains.Electron-withdrawing groups at the 6-position of the thiochroman-4-one (B147511) ring have been shown to enhance activity. rsc.org
Antiviral Inhibition of viral replication.Specific derivatives have shown potential against viruses like SARS-CoV-2. rsc.org

Historical Development of Dihydrothiopyran Chemistry

The exploration of sulfur-containing heterocycles dates back to the early days of organic chemistry. However, the systematic investigation and development of synthetic methodologies for dihydrothioprans and their fused-ring derivatives, like benzothiopyrans, gained significant momentum in the 20th century. Early methods often involved multi-step sequences with harsh reaction conditions.

A significant advancement in the field has been the development of cascade reactions, such as the Knoevenagel–Michael cascade, which allows for the one-pot synthesis of complex thiochromene frameworks. rsc.org More recently, the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the functionalization of pre-formed benzothiopyran rings. nih.govnih.gov These modern synthetic tools have made a wider range of dihydrothiopyran derivatives more accessible for research and development.

Rationale for Research Focus on 6-Bromo-3,4-dihydro-2H-1-benzothiopyran as a Key Intermediate

The strategic placement of a bromine atom at the 6-position of the 3,4-dihydro-2H-1-benzothiopyran scaffold is what makes this compound a particularly valuable intermediate in organic synthesis. This bromine atom serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents at the 6-position, including aryl, alkenyl, and alkynyl groups. nih.govnih.gov This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov For instance, studies on related thiochromanone scaffolds have shown that substitution at the 6-position can significantly influence their antibacterial and antifungal properties. nih.gov

The synthesis of this compound itself can be approached through the electrophilic aromatic substitution of the parent 3,4-dihydro-2H-1-benzothiopyran (thiochroman). youtube.comnist.gov The thiochroman (B1618051) starting material can be prepared through methods such as the cyclization of 3-(arylthio)propanoic acids. preprints.org

The utility of this compound as a building block is exemplified by its potential to be converted into a diverse range of derivatives. The table below illustrates some of the key synthetic transformations that can be performed on this intermediate.

Reaction TypeReagents and ConditionsProduct TypeSignificance
Suzuki Coupling Arylboronic acid, Pd catalyst, base6-Aryl-3,4-dihydro-2H-1-benzothiopyranIntroduction of diverse aromatic and heteroaromatic rings.
Heck Coupling Alkene, Pd catalyst, base6-Alkenyl-3,4-dihydro-2H-1-benzothiopyranFormation of carbon-carbon double bonds for further functionalization.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base6-Alkynyl-3,4-dihydro-2H-1-benzothiopyranIntroduction of triple bonds, useful for click chemistry and further transformations.
Buchwald-Hartwig Amination Amine, Pd catalyst, base6-Amino-3,4-dihydro-2H-1-benzothiopyranFormation of carbon-nitrogen bonds to introduce amine functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBQBNIGBXJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 3,4 Dihydro 2h 1 Benzothiopyran and Its Derivatives

Strategies for Constructing the Dihydrobenzothiopyran Core

The formation of the heterocyclic ring system is the cornerstone of synthesizing 6-bromo-3,4-dihydro-2H-1-benzothiopyran. Various strategies have been developed to construct this bicyclic structure, primarily relying on intramolecular cyclization reactions. These methods offer pathways to the core structure and its oxidized or functionalized analogues, which can be further modified.

Ring-Closure Approaches

Intramolecular ring-closure reactions are the most common and effective methods for building the dihydrobenzothiopyran framework. These approaches involve the formation of a new carbon-sulfur or carbon-carbon bond on a suitably functionalized aromatic precursor to complete the heterocyclic ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A fundamental approach to the dihydrobenzothiopyran core involves the cyclization of open-chain precursors that already contain the necessary sulfur atom. A prominent example is the acid-catalyzed cyclization of β-arylthiopropanoic acids. In this method, a thiophenol, such as 4-bromothiophenol (B107966), is reacted with a three-carbon synthon like β-propiolactone or a β-halopropanoic acid to form the corresponding 3-(arylthio)propanoic acid. Subsequent treatment with a strong acid, often polyphosphoric acid (PPA) or concentrated sulfuric acid, induces an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the aromatic ring to form the cyclic ketone, 1-thiochroman-4-one. researchgate.net This ketone is a versatile intermediate that can be reduced to the target this compound.

Table 1: Overview of Cyclization from β-Arylthiopropanoic Acids

Starting Material Reagent Product Reference
β-Arylthiopropanoic acids Fuming sulfuric acid Thiochroman-4-ones researchgate.net

A powerful and efficient base-mediated strategy utilizes Lithium Diisopropylamide (LDA) to induce the cyclization of α-substituted o-(methylsulfonyl)styrenes. This method leads to the formation of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides, the sulfone analogues of the target compound. researchgate.net The process begins with the deprotonation of the carbon α to the sulfonyl group by LDA, creating a carbanion. This carbanion then undergoes an intramolecular conjugate addition to the styrenic double bond, forming the six-membered ring. researchgate.netresearchgate.net The resulting sulfone can be subsequently reduced if the thioether is the desired product. This methodology is particularly advantageous for creating substituted derivatives at the 4-position of the benzothiopyran ring system. researchgate.net

Table 2: LDA-Mediated Cyclization for Dihydrobenzothiopyran 1,1-Dioxides

Precursor Base Key Intermediate Product Reference
α-Substituted o-(methylsulfonyl)styrenes LDA α-Sulfonyl carbanion 4-Substituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides researchgate.net

Modern catalytic methods, particularly those employing palladium, offer sophisticated routes to the dihydrobenzothiopyran core. Intramolecular α-arylation is a key reaction in this category. The strategy involves a precursor molecule containing both a halide (or triflate) on the aromatic ring and a tethered enolizable ketone, amide, or ester. berkeley.edusci-hub.se A palladium catalyst, in the presence of a suitable phosphine (B1218219) ligand and a base, facilitates an intramolecular C-C bond formation between the aromatic ring and the α-carbon of the carbonyl group. berkeley.edubohrium.com For the synthesis of a benzothiopyranone, a precursor such as an S-(2-bromophenyl)-3-oxothioester could be envisioned. The palladium-catalyzed reaction would form the six-membered ring, yielding a thiochroman-4-one (B147511) derivative directly. This approach is valued for its functional group tolerance and the ability to construct complex polycyclic systems. sci-hub.se

Table 3: Palladium-Catalyzed Intramolecular α-Arylation

Precursor Type Catalyst System Reaction Type Product Core Reference
N-(2-halophenyl)amides Pd(dba)₂ / BINAP Intramolecular α-arylation Oxindoles berkeley.edu
Aryl bromides with tethered arenes Pd(OAc)₂ / P(o-tol)₃ Intramolecular arylation Polyarenes sci-hub.se

The intramolecular aldol (B89426) reaction is a classic and effective method for forming five- and six-membered rings. libretexts.org This strategy can be applied to synthesize benzothiopyranone precursors. The reaction requires a dicarbonyl compound, where an enolate formed from one carbonyl group attacks the other carbonyl group within the same molecule. libretexts.orgleah4sci.com For instance, a precursor like 2-(2-(methylthio)benzoyl)acetaldehyde could undergo a base-catalyzed intramolecular aldol condensation. The enolate formed at the aldehyde's α-carbon would attack the ketone carbonyl, leading to a cyclic β-hydroxy ketone, which can then dehydrate to form a thiochromenone. Subsequent reduction of the double bond and the ketone would yield the desired dihydrobenzothiopyran. The stability of the resulting ring (typically five- or six-membered) is a major driving force for this reaction. khanacademy.org

Table 4: Intramolecular Aldol Condensation for Heterocycle Formation

Precursor Type Key Reaction Steps Ring Size Formed Resulting Core Structure Reference
1,5-Diketones Enolate formation, intramolecular attack, dehydration 6-membered Cyclohexenone libretexts.org

To enhance the efficiency of classical synthetic methods, microwave irradiation has been adopted as a powerful tool. The synthesis of 1-thiochroman-4-ones from β-arylthiopropanoic acids, a reaction traditionally conducted with strong acids over long periods, can be significantly accelerated using microwave energy. researchgate.net This technique dramatically reduces reaction times and often leads to higher yields and purer products. nih.gov The microwave-assisted intramolecular Friedel-Crafts acylation provides a rapid and efficient entry point to the thiochroman-4-one core, which is a direct precursor to this compound. researchgate.net This green chemistry approach offers advantages in terms of energy consumption and process efficiency. nih.gov

Table 5: Comparison of Conventional vs. Microwave-Assisted Cyclization

Reaction Conditions Reaction Time Yield Reference
Cyclization of β-arylthiopropanoic acids Conc. H₂SO₄ / P₂O₅, heat Several hours Good researchgate.net

Ring Transformation Methodologies: From Chiral 5-Ylidene-1,3-dioxan-4-ones with Bromothiophenols

A notable and stereoselective approach to the synthesis of thiochroman-4-one derivatives involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. This methodology utilizes 2-bromothiophenol (B30966) as a key reagent, proceeding through a bromo-lithium exchange to facilitate the cyclization. researchgate.netijrar.org

The reaction sequence is initiated by the conjugate addition of the thiophenol to the ylidene precursor. Subsequent treatment with a strong base, typically n-butyllithium (n-BuLi), induces a halogen-metal exchange at the bromine position of the thiophenol moiety. This generates a reactive aryllithium species which then undergoes an intramolecular cyclization, attacking the carbonyl group of the dioxanone ring system. The ensuing ring-opening and rearrangement lead to the formation of the thiochroman-4-one skeleton. The chirality of the starting 5-ylidene-1,3-dioxan-4-one can be effectively transferred to the final product, affording optically active thiochroman-4-ones. researchgate.netijrar.org

Table 1: Key Steps in the Ring Transformation Synthesis of Thiochroman-4-ones
StepDescriptionKey Reagents/Conditions
1Conjugate AdditionChiral 5-ylidene-1,3-dioxan-4-one, 2-bromothiophenol
2Bromo-Lithium Exchangen-Butyllithium (n-BuLi)
3Intramolecular Cyclization and Ring TransformationGenerated aryllithium intermediate

Elimination Processes for Dihydrothiopyran Ring Formation

Elimination reactions are a fundamental strategy in the formation of unsaturated rings, and they can be adapted for the synthesis of the dihydrothiopyran ring system. One common approach involves the intramolecular cyclization of a suitably functionalized precursor, followed by an elimination step to generate the desired double bond in a thiochromene, which can then be reduced to the thiochroman (B1618051).

A typical precursor for such a strategy would be an aryl propyl sulfide (B99878) bearing a leaving group on the propyl chain. For instance, the acid-catalyzed intramolecular cyclization of S-aryl propargyl thioethers can lead to the formation of thiochromene derivatives. rsc.org In this type of reaction, an electrophilic agent, such as N-iodosuccinimide (NIS), can facilitate the cyclization. rsc.org The reaction proceeds via an initial activation of the alkyne, followed by an intramolecular attack of the aromatic ring. A subsequent elimination of a proton re-aromatizes the benzene (B151609) ring and can lead to the formation of the dihydrothiopyran ring system.

Alternatively, intramolecular Friedel-Crafts-type reactions of β-arylthiopropanoic acids can yield thiochroman-4-ones. These ketones can then be subjected to reduction and subsequent dehydration (elimination) to afford thiochromenes, which upon further reduction give the target 3,4-dihydro-2H-1-benzothiopyran skeleton. preprints.org

Diels-Alder and Hetero-Diels-Alder Cycloadditions in Thiopyran Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of thiopyran and benzothiopyran derivatives. rsc.org In the context of synthesizing the benzothiopyran skeleton, this can be achieved through a hetero-Diels-Alder reaction where the thiocarbonyl group acts as a dienophile or as part of the diene system.

Thiochalcones, for example, can act as heterodienes in reactions with suitable dienophiles. preprints.org When reacted with alkynes, they can form 4H-thiopyran derivatives. preprints.org To construct the benzannulated system of thiochroman, a diene containing a fused benzene ring or a diene that can be subsequently aromatized would be required. Benzothiophene-2,3-quinodimethane analogues, such as benzothieno[2,3-c]pyran-3-ones, are stable dienes that undergo Diels-Alder reactions with alkynes. After the initial cycloaddition, a retro-Diels-Alder reaction involving the loss of carbon dioxide leads to the formation of a dibenzothiophene (B1670422) core, demonstrating the utility of this approach for building complex sulfur-containing aromatic systems. rsc.org

The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-poor dienophiles, and vice versa in inverse-electron-demand Diels-Alder reactions. vanderbilt.edu The use of Lewis acid catalysts can promote these reactions by lowering the energy of the LUMO of the dienophile. vanderbilt.edu

Table 2: Components for Diels-Alder Synthesis of Thiochroman Precursors
ComponentExampleRole
DieneBenzothiophene-2,3-quinodimethane analogueProvides the fused aromatic and thiophene (B33073) ring precursor
DienophileAlkynesReacts with the diene to form the six-membered ring
HeterodieneThiochalconesContains the C=S bond for hetero-Diels-Alder reaction

Functionalization and Derivatization Approaches for the this compound System

Selective Bromine Introduction Strategies at the Aromatic Ring

The introduction of a bromine atom at the 6-position of the 3,4-dihydro-2H-1-benzothiopyran ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. In the case of the thiochroman skeleton, the sulfur atom acts as an activating, ortho-, para-directing group due to the ability of its lone pair electrons to stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.comwikipedia.org The alkyl portion of the dihydrothiopyran ring is also weakly activating and ortho-, para-directing.

The para-position (C6) relative to the sulfur atom is generally favored for substitution over the ortho-position (C8) due to reduced steric hindrance. Therefore, direct bromination of 3,4-dihydro-2H-1-benzothiopyran with a suitable brominating agent is expected to yield the 6-bromo derivative as the major product.

Common brominating agents for this type of reaction include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a less reactive solvent, as well as N-bromosuccinimide (NBS) with a proton source. researchgate.net The choice of reaction conditions can be crucial to achieve high selectivity and avoid side reactions, such as oxidation of the sulfur atom.

Table 3: Regioselectivity in Electrophilic Bromination of Thiochroman
PositionDirecting Influence of SulfurSteric HindranceExpected Outcome
6 (para)Activating, para-directingLess hinderedMajor product
8 (ortho)Activating, ortho-directingMore hinderedMinor product

Nucleophilic and Electrophilic Functionalization of the Bromo-Substituted Aromatic Moiety

The presence of the bromine atom at the 6-position opens up numerous possibilities for further functionalization of the aromatic ring through both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the halogen. nih.govmasterorganicchemistry.com In the case of 6-bromo-thiochroman, the thioether group is electron-donating, which disfavors a classical SNAr mechanism. However, under forcing conditions or with the use of transition metal catalysts (e.g., palladium- or copper-catalyzed cross-coupling reactions), the bromine atom can be replaced by a variety of nucleophiles. These include amines, alcohols, thiols, and cyanide, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The bromo-substituted aromatic ring can undergo further electrophilic substitution. The bromine atom is a deactivating but ortho-, para-directing group. organicchemistrytutor.comyoutube.com The thioether moiety is an activating ortho-, para-director. Therefore, the position of the next electrophilic attack will be determined by the combined directing effects of these two substituents. The positions ortho and para to the strongly activating thioether group (C5 and C7) will be the most favorable sites for further substitution, with the final product distribution also being influenced by steric factors.

Substitution at the Bromine Position via Organometallic Intermediates (e.g., Lithio Derivatives)

A powerful strategy for the functionalization of aryl bromides involves the formation of organometallic intermediates, such as organolithium or Grignard reagents. This is achieved through a halogen-metal exchange reaction, where the aryl bromide is treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. vanderbilt.eduorganicchemistrytutor.com

For this compound, treatment with n-BuLi would lead to the formation of the corresponding 6-lithio-3,4-dihydro-2H-1-benzothiopyran. This organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new substituents at the 6-position. rsc.org

Alternatively, a Grignard reagent can be formed by reacting the bromo-thiochroman with magnesium metal in an ethereal solvent. libretexts.org The resulting 6-(bromomagnesio)-3,4-dihydro-2H-1-benzothiopyran is also a strong nucleophile, albeit generally less reactive than the corresponding organolithium compound, and can be used in similar reactions with various electrophiles. libretexts.org

Table 4: Functionalization of 6-Bromo-thiochroman via its Lithio-Derivative
ElectrophileReagent ExampleProduct Type
Carbon dioxideCO₂Carboxylic acid
Aldehydes/KetonesFormaldehyde, Acetaldehyde, AcetoneAlcohols (primary, secondary, tertiary)
Alkyl halidesMethyl iodideAlkylated thiochroman
Silyl halidesTrimethylsilyl chloride (TMSCl)Silylated thiochroman

Derivatization of the Thiopyran Ring: Oxidation to Sulfoxides and Sulfones

A key route for the derivatization of the this compound scaffold involves the oxidation of the sulfur atom within the thiopyran ring. This process allows for the synthesis of the corresponding sulfoxides and sulfones, compounds with altered electronic and steric properties that are valuable for further synthetic transformations and biological evaluation. The oxidation of thioethers (sulfides) is a fundamental transformation in organic chemistry, with numerous reagents available to achieve the desired oxidation state. researchgate.net

The primary challenge in this derivatization lies in the selective oxidation of the sulfide to the sulfoxide (B87167) without over-oxidation to the sulfone. researchgate.net Conversely, achieving complete oxidation to the sulfone requires more forceful conditions. organic-chemistry.org The choice of oxidant and reaction conditions is therefore critical to obtaining the desired product.

Selective Oxidation to Sulfoxides: Mild oxidizing agents are typically employed for the selective conversion of sulfides to sulfoxides. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in combination with a catalyst. researchgate.net Other reagents such as sodium meta-periodate (NaIO₄) and iodosobenzene (B1197198) are also effective for this transformation, offering high chemoselectivity for sensitive substrates. jchemrev.com For instance, the use of iodoxybenzoic acid (IBX) in conjunction with tetraethylammonium (B1195904) bromide has been shown to be an efficient system for the chemoselective oxidation of various sulfides with the benefit of short reaction times and compatibility with a range of functional groups. jchemrev.com

Oxidation to Sulfones: To achieve the higher oxidation state of a sulfone, stronger oxidizing agents or more forcing reaction conditions are necessary. A stoichiometric excess of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can drive the reaction past the sulfoxide stage to the sulfone. organic-chemistry.org The combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) represents a metal-free method for the direct and complete oxidation of sulfides to their corresponding sulfones. organic-chemistry.org Niobium carbide has been demonstrated as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, complementing tantalum carbide which selectively produces sulfoxides under similar conditions. organic-chemistry.org

The table below summarizes various oxidizing agents and their typical application in the oxidation of thioethers.

Oxidizing Agent/SystemTypical ProductKey Features
Hydrogen Peroxide (H₂O₂) + Tantalum CarbideSulfoxideHigh yield and selectivity for sulfoxide; catalyst is reusable. organic-chemistry.org
Iodoxybenzoic acid (IBX) / Tetraethylammonium bromideSulfoxideShort reaction times, high functional group compatibility. jchemrev.com
meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideCommon, effective reagent for selective oxidation.
Hydrogen Peroxide (H₂O₂) + Niobium CarbideSulfoneEfficiently affords sulfones; catalyst is reusable. organic-chemistry.orgorganic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneMetal-free, environmentally benign conditions. organic-chemistry.org
Potassium Permanganate (B83412) (KMnO₄)SulfoneStrong, traditional oxidant; may require careful control.

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov Asymmetric synthesis provides pathways to access single enantiomers of chiral molecules, including analogs of this compound that possess stereogenic centers. Strategies for asymmetric synthesis typically rely on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. nih.govyork.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinones are among the most effective and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions. springerprofessional.de For the synthesis of a chiral analog of this compound, a precursor such as a 6-bromobenzothiopyran-2-carboxylic acid could be coupled to an Evans' auxiliary. Subsequent diastereoselective alkylation at the α-position, followed by removal of the auxiliary, would yield an enantiomerically enriched product.

Pseudoephedrine is another versatile chiral auxiliary that can be used to form chiral amides. nih.gov Deprotonation and subsequent reaction with an electrophile typically proceed with high diastereoselectivity, which is believed to arise from a conformation where one face of the enolate is blocked by a lithium chelate complex. wikipedia.org

Chiral Control ElementTypeTypical ApplicationKey Advantage
Evans' OxazolidinonesChiral AuxiliaryAsymmetric alkylations, aldol reactions. springerprofessional.deHigh levels of diastereoselectivity, reliable facial bias.
PseudoephedrineChiral AuxiliaryAsymmetric alkylation to form chiral carboxylic acids, ketones, etc. nih.govCrystalline derivatives, products often formed with high diastereomeric ratios. nih.gov
BINOL-derived Lewis AcidsChiral CatalystAsymmetric cycloadditions. nih.govCatalytic turnover, direct formation of enantiomeric excess.
Cinchona Alkaloid DerivativesChiral CatalystPhase-transfer catalysis, various asymmetric transformations. nih.govAvailability, utility in a wide range of reactions.

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis by enabling a small amount of a chiral substance to generate a large quantity of a chiral product. nih.gov For example, the asymmetric reduction of a 6-bromo-2H-1-benzothiopyran-4(3H)-one precursor using a chiral catalyst system, such as a Noyori-type ruthenium catalyst or a CBS catalyst, could produce optically active (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol. nih.gov Similarly, chiral Lewis acids can be used to catalyze enantioselective cycloaddition reactions to construct the thiopyran ring with controlled stereochemistry. nih.gov

The creation of optically active derivatives of this compound can be achieved through either diastereoselective or enantioselective pathways.

Diastereoselective Pathways: This approach involves converting a chiral starting material into a product with a new stereocenter, where the existing chirality influences the stereochemical outcome of the reaction. The use of chiral auxiliaries, as described previously, is a prime example of a diastereoselective strategy. wikipedia.org The reaction of an achiral enolate with an achiral electrophile, directed by a covalently attached chiral auxiliary, results in the preferential formation of one diastereomer.

Enantioselective Pathways: In contrast, enantioselective reactions create a chiral product from an achiral precursor without the covalent attachment of a chiral director. This is achieved through the use of a chiral environment provided by a chiral catalyst, reagent, or solvent. nih.gov An example relevant to the synthesis of benzothiopyran analogs is the palladium-catalyzed asymmetric allylic alkylation (AAA), which can create quaternary stereocenters with high enantioselectivity. nih.gov A potential route could involve the asymmetric synthesis of a key intermediate that is then cyclized to form the desired chiral benzothiopyran derivative.

Multicomponent Reactions and One-Pot Syntheses of Benzothiopyran Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.comrsc.org These approaches offer significant advantages, including reduced waste, time, and cost, by avoiding the isolation and purification of intermediate products. researchgate.net

MCRs are convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.com Various MCRs have been developed for the synthesis of heterocyclic systems, including benzopyrans and their sulfur analogs. researchgate.netnih.gov A hypothetical MCR for a 6-bromo-benzothiopyran derivative could involve the reaction of 4-bromothiophenol, an α,β-unsaturated aldehyde, and a nucleophile, catalyzed by a Lewis or Brønsted acid, to rapidly assemble the core structure.

One-pot syntheses involve sequential transformations within a single flask, where reagents are added in a specific order. This strategy is also highly valuable for building heterocyclic frameworks. For instance, a one-pot reaction for the synthesis of multisubstituted benzothiopyran derivatives has been developed involving the reaction of thiophenols with an allylic alcohol catalyzed by triflic acid under metal-free conditions. ijrar.org Such a strategy could be adapted using 4-bromothiophenol to generate derivatives related to this compound.

The table below highlights the key differences and features of these advanced synthetic strategies.

Synthetic StrategyDescriptionKey Advantages
One-Pot Synthesis Multiple sequential reaction steps are carried out in a single reactor without isolating intermediates. ijrar.orgIncreased efficiency, reduced solvent waste, time-saving. ajol.info
Multicomponent Reaction (MCR) Three or more starting materials react in a single step to form a product containing parts of all reactants. mdpi.comHigh atom and step economy, rapid generation of molecular complexity and diversity. mdpi.comnih.gov
Tandem/Cascade Reaction A one-pot process where the first reaction generates a reactive intermediate that undergoes subsequent intramolecular reactions. nih.govHigh bond-forming efficiency, construction of complex polycyclic systems from simple precursors.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Reactivity of the Sulfur Heterocycle

The presence of a sulfur atom within the dihydrobenzothiopyran ring system imparts specific reactive properties, primarily involving oxidation at the sulfur center and the potential for ring manipulation under certain conditions.

Oxidation Reactions to Sulfones and Sulfoxides

The sulfur atom in the thioether moiety of 6-bromo-3,4-dihydro-2H-1-benzothiopyran is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The level of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions.

The initial oxidation of the sulfide (B99878) yields the sulfoxide, this compound 1-oxide. Further oxidation of the sulfoxide produces the sulfone, this compound 1,1-dioxide. A variety of oxidizing agents can be employed for these transformations, ranging from mild reagents that selectively produce sulfoxides to stronger oxidants that favor the formation of sulfones.

Oxidizing AgentExpected ProductReaction Conditions
Hydrogen peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry and catalyst dependent
Meta-chloroperoxybenzoic acid (mCPBA)Sulfoxide or SulfoneStoichiometry dependent
Sodium periodate (B1199274) (NaIO₄)SulfoxideMild conditions
Potassium permanganate (B83412) (KMnO₄)SulfoneStrong oxidizing conditions

Ring-Opening and Ring-Contraction Rearrangements

While specific studies on the ring-opening and ring-contraction rearrangements of this compound are not extensively documented, such transformations are known to occur in related heterocyclic systems, often under thermal, photochemical, or acid/base-catalyzed conditions. These reactions can lead to the formation of various isomeric structures or ring-contracted products, driven by the release of ring strain or the formation of more stable intermediates. For instance, ring expansion reactions are a known phenomenon in the synthesis of medium to large-sized heterocyclic rings. nih.gov

Nucleophilic Attack at the Sulfur Atom and its Consequences

The sulfur atom in aryl thioethers can be subject to nucleophilic attack, although it is generally less electrophilic than in its oxidized sulfoxide and sulfone counterparts. acsgcipr.org Strong nucleophiles or activation of the sulfur atom may be required to facilitate such reactions. acsgcipr.orgmasterorganicchemistry.com The consequences of a nucleophilic attack at the sulfur atom can include cleavage of a carbon-sulfur bond or the formation of sulfonium (B1226848) salts if an appropriate electrophile is present. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions. chemistrysteps.com

Reactivity at the Bromo-Substituted Aromatic Ring

The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would yield 6-aryl-3,4-dihydro-2H-1-benzothiopyran derivatives. Studies on unprotected ortho-bromoanilines have demonstrated the feasibility of Suzuki-Miyaura couplings on bromo-substituted aromatic rings within complex molecules. nih.gov

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes. Applying this to the target molecule would produce 6-alkynyl-3,4-dihydro-2H-1-benzothiopyran derivatives. The Sonogashira reaction has been successfully applied to various bromo-substituted heterocyclic compounds. researchgate.netresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction allows for the introduction of vinyl groups onto the aromatic ring, leading to the formation of 6-alkenyl-3,4-dihydro-2H-1-benzothiopyran derivatives. The Heck reaction has been successfully performed on related bromochromones, indicating its potential applicability to the benzothiopyran system. researchgate.net

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, Base6-Aryl-3,4-dihydro-2H-1-benzothiopyran
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-3,4-dihydro-2H-1-benzothiopyran
HeckAlkenePd catalyst, Base6-Alkenyl-3,4-dihydro-2H-1-benzothiopyran

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. libretexts.org The bromine atom in this compound is on an electron-rich aromatic ring, making it relatively unreactive towards nucleophilic aromatic substitution under standard conditions.

However, in related systems such as 2,3-dibromo-4H-1-benzothiopyran-4-one 1,1-dioxide, reactions with various amines have been reported to yield 2-amino-substituted products. rsc.org The presence of the electron-withdrawing sulfone and ketone functionalities in this analog significantly activates the ring towards nucleophilic attack. While the title compound lacks these activating groups, it is conceivable that under forcing conditions or with very strong nucleophiles, substitution of the bromine atom could be achieved. The mechanism would likely proceed through an addition-elimination pathway involving a Meisenheimer-like intermediate. khanacademy.org

NucleophileExpected ProductReaction Conditions
Amines (e.g., R₂NH)6-(Dialkylamino)-3,4-dihydro-2H-1-benzothiopyranHigh temperature, strong base
Alkoxides (e.g., RO⁻)6-Alkoxy-3,4-dihydro-2H-1-benzothiopyranHigh temperature, strong base
Thiolates (e.g., RS⁻)6-(Alkylthio)-3,4-dihydro-2H-1-benzothiopyranHigh temperature, strong base

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound (also known as 6-bromothiochroman) is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for functionalizing arenes. lkouniv.ac.inwikipedia.org The regioselectivity, or the position at which the new substituent is introduced, is governed by the directing effects of the two existing substituents on the benzene (B151609) ring: the cyclic thioether linkage and the bromine atom.

The sulfur atom of the dihydrothiopyran ring acts as an electron-donating group through resonance, where its lone pairs of electrons can be delocalized into the aromatic π-system. This effect increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack. wikipedia.org This electron donation is most pronounced at the positions ortho and para to the sulfur atom. In the this compound system, the para position (C6) is already occupied by the bromine atom, so the activating effect of the sulfur primarily directs incoming electrophiles to the C8 position (ortho).

The final substitution pattern is a result of the interplay between these two directing groups. The potential sites for electrophilic attack are C5, C7, and C8. The precise outcome of a specific reaction depends on the nature of the electrophile and the reaction conditions, which can favor either kinetic or thermodynamic control. Generally, the activating, ortho-directing effect of the sulfur atom at C8 competes with the deactivating, but ortho-directing effect of the bromine atom at C5 and C7. Theoretical calculations and experimental studies on similar substituted thiochromans are often used to predict and confirm the major regioisomer formed. nih.govresearchgate.net

PositionEffect of Sulfur (Thioether)Effect of BrominePredicted Reactivity
C5Meta (weakly deactivated)Ortho (activated by resonance, deactivated by induction)Possible site of substitution
C7Meta (weakly deactivated)Ortho (activated by resonance, deactivated by induction)Possible site of substitution
C8Ortho (strongly activated by resonance)Meta (weakly deactivated)Likely site of substitution

Reactivity of the Dihydrothiopyran Ring System

The heterocyclic portion of this compound is saturated and therefore lacks the intrinsic reactivity of unsaturated systems. However, it can be chemically modified to generate reactive species, notably through dehydrogenation to form the corresponding 6-bromo-2H- or 6-bromo-4H-1-benzothiopyran (6-bromothiochromene). These unsaturated analogues possess a reactive carbon-carbon double bond within the heterocyclic ring, enabling a range of further transformations.

Cycloaddition Reactions with Dienophiles (e.g., [4+2] Cycloadditions)

The saturated dihydrothiopyran ring in this compound cannot act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org To participate in such reactions, it must first be converted into a conjugated diene system. This is typically achieved through dehydrogenation to yield 6-bromo-2H-1-benzothiopyran, which contains an endocyclic diene moiety suitable for cycloaddition.

Once formed, 6-bromo-2H-1-benzothiopyran can react with various dienophiles. researchgate.net The reaction involves the concerted or stepwise formation of a new six-membered ring. wikipedia.org The presence of the electron-donating sulfur atom and the electron-withdrawing bromine atom can influence the frontier molecular orbitals (HOMO and LUMO) of the diene, affecting its reactivity and the regioselectivity of the cycloaddition. researchgate.netresearchgate.net These reactions are powerful tools for constructing complex polycyclic sulfur-containing heterocycles. rsc.orgnumberanalytics.com

DienophileExampleExpected Product Type
AlkynesDimethyl acetylenedicarboxylate (B1228247) (DMAD)Bicyclic adduct, which may undergo subsequent rearrangement or desulfurization
Alkenes (electron-deficient)Maleic anhydride (B1165640), N-PhenylmaleimideTricyclic thia-bridged adducts
HeterodienophilesImines, CarbonylsFused heterocyclic systems containing additional heteroatoms

Addition Reactions to the Double Bond and Stereochemical Outcomes

This section pertains to the reactivity of the unsaturated derivative, 6-bromo-2H-1-benzothiopyran. The endocyclic double bond in this molecule can undergo various addition reactions, most notably electrophilic additions. masterorganicchemistry.com The reaction mechanism and the resulting stereochemistry depend heavily on the reagent and conditions used. dalalinstitute.comchemistrysteps.com

For instance, the addition of a hydrogen halide (HX) would proceed via protonation of the double bond to form a carbocation intermediate. The regioselectivity of this addition would follow Markovnikov's rule, with the proton adding to the carbon that results in the more stable carbocation. The subsequent attack by the halide anion would likely occur from either face of the intermediate, leading to a mixture of stereoisomers.

In contrast, the addition of halogens like Br₂ often proceeds through a bridged halonium ion intermediate. The nucleophilic attack by the bromide ion then occurs from the face opposite to the bridge, resulting in a stereospecific anti-addition. masterorganicchemistry.com The stereochemical outcome is thus highly controlled, yielding a specific diastereomer. dalalinstitute.com

ReagentIntermediateRegioselectivityStereochemistry
HBrCarbocationMarkovnikovMixture of syn and anti
Br₂ in CCl₄Bromonium ionNot applicable (symmetrical)Anti-addition
BH₃ then H₂O₂, NaOHOrganoboraneAnti-MarkovnikovSyn-addition
m-CPBA-Not applicableEpoxidation (syn-addition)

Hydrogenation and Dehydrogenation Studies

Hydrogenation: The aromatic ring of this compound is relatively resistant to hydrogenation due to its aromatic stability. libretexts.org Complete saturation of the benzene ring to form 6-bromodecahydro-1-benzothiopyran requires forcing conditions, such as high pressures of hydrogen gas and highly active catalysts like platinum, rhodium, or nickel. libretexts.orglumenlearning.comrsc.org Another method for partial reduction of the aromatic ring is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, to yield a non-conjugated diene. lumenlearning.com

Dehydrogenation: The dihydrothiopyran ring can be dehydrogenated to introduce a double bond, forming the corresponding 6-bromo-1-benzothiopyran (thiochromene). This transformation is a key step to enable the cycloaddition and addition reactions discussed previously. Common laboratory reagents for this purpose include high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or heating with a catalyst such as palladium on carbon (Pd/C) or elemental sulfur. The specific product, either the 2H- or 4H-isomer, can sometimes be controlled by the choice of reagent and reaction conditions.

Elucidation of Reaction Mechanisms

Understanding the detailed pathways of chemical reactions is crucial for controlling product formation and designing new synthetic methods. For complex heterocyclic systems like this compound, mechanistic studies often involve a combination of experimental evidence and computational chemistry.

Investigations into Transition States and Reaction Intermediates (e.g., o-vinylbenzenethiolate intermediates)

Certain reactions of thiochromans are proposed to proceed through reactive, short-lived intermediates that are not directly observed but are inferred from the final products. One such proposed species is an o-vinylbenzenethiolate intermediate. This intermediate could be formed from this compound under thermal or base-induced conditions, involving the cleavage of the C-S bond and elimination to form a vinyl group ortho to a thiolate anion on the benzene ring.

The existence and reactivity of such intermediates are often investigated using computational methods, such as Density Functional Theory (DFT). e3s-conferences.org These calculations can model the potential energy surface of the reaction, allowing for the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. rowansci.comscm.comreddit.com By calculating the activation energies for different possible pathways, chemists can predict which mechanism is most favorable. For example, DFT calculations could be used to determine the energy barrier for the ring-opening of the thiochroman (B1618051) to the o-vinylbenzenethiolate intermediate and its subsequent participation in a [4+2] cycloaddition reaction. rsc.orgnih.gov These theoretical studies provide invaluable insight into reaction feasibility, regioselectivity, and stereoselectivity, guiding further experimental work. e3s-conferences.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic parameters for reactions involving this compound have not been extensively reported. However, the reactivity of the benzothiopyran ring system is influenced by several key factors, including the electron-donating nature of the sulfur atom, the aromaticity of the benzene ring, and the presence of the bromine substituent.

The bromine atom at the 6-position, being an electron-withdrawing group, is expected to influence the reactivity of the aromatic ring in electrophilic substitution reactions. It is a deactivating group, meaning that electrophilic aromatic substitution reactions will likely proceed at a slower rate compared to the unsubstituted 3,4-dihydro-2H-1-benzothiopyran. The bromine atom directs incoming electrophiles to the ortho and para positions relative to itself.

The sulfur atom in the heterocyclic ring can undergo oxidation to form the corresponding sulfoxide and sulfone. The rate of these oxidation reactions would depend on the oxidizing agent used and the reaction conditions.

Table 1: Predicted Influence of Structural Features on Reaction Kinetics

Structural FeaturePredicted Effect on Reaction RateReaction Type Example
Sulfur Atom (lone pairs)Rate enhancementElectrophilic attack on sulfur
Benzene RingProvides a site for substitutionElectrophilic Aromatic Substitution
Bromine at C6Rate deactivationNitration, Halogenation
Dihydrothiopyran RingSite for oxidation/ring-openingOxidation to sulfoxide/sulfone

Thermodynamically, the stability of the benzothiopyran ring system suggests that reactions leading to the opening of the heterocyclic ring would generally be energetically unfavorable unless driven by specific reagents or conditions. The products of electrophilic aromatic substitution would be thermodynamically favored due to the retention of the aromatic system.

Stereochemical Analysis of Reaction Products

The stereochemistry of reactions involving this compound is centered around the stereogenic centers that can be formed in the dihydrothiopyran ring, particularly at the C2 and C4 positions, and potentially at the sulfur atom upon oxidation.

Reactions that introduce a substituent at the C4 position, for example, via reduction of a corresponding thiochroman-4-one (B147511), can lead to the formation of a chiral center. The stereochemical outcome of such reactions, whether yielding a racemic mixture or a specific stereoisomer, would depend on the reaction mechanism and the nature of the reagents. The use of chiral reducing agents could, in principle, lead to an enantioselective synthesis of one enantiomer of the corresponding alcohol.

If a second substituent is introduced into the dihydrothiopyran ring, diastereomers can be formed. The relative stereochemistry (cis or trans) of the products would be dictated by the steric and electronic effects of the existing and incoming groups. For instance, in reactions involving intermediates with a defined geometry, the approach of a reagent from the less hindered face is often favored, leading to a specific diastereomer.

Oxidation of the sulfur atom to a sulfoxide introduces a stereogenic center at the sulfur atom. The stereochemical outcome of this oxidation can be influenced by the steric environment around the sulfur and the nature of the oxidizing agent. Diastereoselective oxidations are possible if a chiral center already exists in the molecule.

Table 2: Potential Stereochemical Outcomes in Reactions of this compound Derivatives

Reaction TypePosition(s) of Stereocenter FormationPotential ProductsFactors Influencing Stereoselectivity
Reduction of 6-bromothiochroman-4-oneC4Racemic mixture of alcoholsUse of chiral reducing agents
Addition to 6-bromothiochromeneC2, C3Diastereomers (cis/trans)Steric hindrance, reaction mechanism
Sulfur OxidationSEnantiomers/Diastereomers of sulfoxideChiral oxidizing agents, existing stereocenters

Further detailed experimental studies are required to fully elucidate the kinetic, thermodynamic, and stereochemical behavior of this compound in various chemical transformations.

Advanced Structural and Conformational Analysis of 6 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Spectroscopic Characterization Methodologies for Structure Elucidation

Spectroscopic techniques are indispensable tools for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, detailed information about its atomic composition, bonding, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydro-2H-1-benzothiopyran would be expected to show distinct signals for the aromatic and aliphatic protons. The introduction of a bromine atom at the 6-position in 6-bromo-3,4-dihydro-2H-1-benzothiopyran would primarily influence the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of bromine would cause a downfield shift for the adjacent aromatic protons. The protons on the dihydrothiopyran ring would be less affected, though subtle long-range coupling effects might be observed.

¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The carbon atom directly bonded to the bromine in the 6-position would experience a significant downfield shift due to the electronegativity of the halogen. The other aromatic carbons would also show shifts predictable from substituent effect calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H ~2.9 - 3.1 ~25 - 30
C3-H ~2.0 - 2.2 ~28 - 33
C4-H ~2.7 - 2.9 ~22 - 27
C5-H ~7.2 - 7.4 ~128 - 132
C6 - ~115 - 120
C7-H ~7.0 - 7.2 ~125 - 130
C8-H ~6.9 - 7.1 ~120 - 125
C4a - ~135 - 140

Note: These are predicted values based on the parent compound and known substituent effects of bromine.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound, as well as to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The molecular formula of this compound is C₉H₉BrS. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The predicted molecular weights are approximately 227.97 g/mol (for ⁷⁹Br) and 229.97 g/mol (for ⁸¹Br).

Fragmentation Pattern: The fragmentation of this compound would likely involve the loss of the bromine atom and fragmentation of the dihydrothiopyran ring. The fragmentation of the parent compound, 3,4-dihydro-2H-1-benzothiopyran (thiochroman), shows a base peak corresponding to the loss of ethylene (B1197577) (C₂H₄), and this would also be an expected fragmentation pathway for the brominated derivative. nist.gov

Infrared and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Characteristic Vibrations: The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic regions. The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration would likely appear in the 700-600 cm⁻¹ region. The C-Br stretching vibration would be expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Aromatic compounds typically exhibit characteristic π → π* transitions. The presence of the sulfur atom and the bromine substituent would influence the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiochroman (B1618051).

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure is available for this compound, analysis of related structures provides insight into its likely solid-state conformation. The technique would reveal bond lengths, bond angles, and the conformation of the dihydrothiopyran ring, as well as intermolecular interactions in the crystal lattice.

Conformational Analysis of the Dihydrothiopyran Ring

The dihydrothiopyran ring in this compound is not planar and can adopt several conformations. The most likely low-energy conformations are the half-chair and the sofa (or envelope) conformations. Computational studies on related dihydrothiopyran systems suggest a high degree of flexibility in this ring system. The specific conformation adopted in the solid state would be influenced by crystal packing forces, while in solution, there would likely be an equilibrium between different conformers. The bulky bromine atom at the 6-position is not expected to significantly influence the conformational preference of the dihydrothiopyran ring, as it is attached to the rigid aromatic portion of the molecule.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,4-dihydro-2H-1-benzothiopyran

Ring Puckering and Preferred Conformations (e.g., Half-Chair)

The half-chair conformation is a common feature in dihydropyran and related heterocyclic systems. In this conformation, four of the atoms in the heterocyclic ring are in a plane, while the other two are displaced on opposite sides of the plane. This arrangement helps to reduce the eclipsing interactions between adjacent atoms.

Table 1: Comparison of Torsional Angles in Idealized Ring Conformations

ConformationC2-C3-C4-S Torsional Angle (°)S-C9-C5-C4 Torsional Angle (°)
Planar00
Half-Chair~30~60
Sofa~55~0

Note: The values presented are idealized and can vary based on the specific substitution pattern.

Influence of Substituents on Ring Conformation

The presence of a bromine atom at the 6-position of the benzothiopyran ring primarily influences the electronic properties of the aromatic portion of the molecule. Its effect on the conformation of the dihydrothiopyran ring is generally considered to be indirect. However, substituents on the saturated portion of the ring system can have a more direct impact. For instance, in related 3,4-disubstituted thiochromans, the hetero-ring has been observed to adopt a 'sofa' conformation. rsc.org In a sofa conformation, five of the ring atoms are coplanar, while one atom is out of the plane.

The preference for a particular conformation is a delicate balance of steric and electronic effects. The bromo substituent, being electron-withdrawing, can influence the electron density of the fused benzene (B151609) ring, which in turn could have a subtle effect on the bond lengths and angles of the entire fused system, including the dihydrothiopyran ring.

Electronic Structure and Aromaticity Studies

The electronic structure of this compound is characterized by the interplay between the saturated heterocyclic ring and the aromatic benzene ring, with the sulfur atom playing a key role in mediating electronic interactions.

Investigation of Conjugative Interactions involving the Sulfur Atom

The sulfur atom in the dihydrothiopyran ring possesses lone pairs of electrons that can potentially interact with the π-system of the fused benzene ring. This interaction, known as p-π conjugation, can influence the electron distribution and reactivity of the molecule. The extent of this conjugation depends on the conformation of the heterocyclic ring. For effective overlap between the sulfur lone pair orbitals and the aromatic π-system, a certain degree of planarity is required.

In a puckered conformation like the half-chair, the alignment of the sulfur lone pair with the benzene π-orbitals may not be optimal, thus limiting the extent of conjugation. The presence of the electron-withdrawing bromine atom on the benzene ring can further modulate these conjugative effects by altering the energy levels of the aromatic π-orbitals.

Application of Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the ionization energies of their valence electrons. While specific photoelectron spectroscopy data for this compound is not detailed in the available literature, studies on related organosulfur compounds can provide valuable insights.

The ionization energies of the sulfur lone pair electrons would be of particular interest. These energies would be sensitive to the degree of their interaction with the aromatic π-system. A higher degree of conjugation would lead to a stabilization of the lone pair and a higher ionization energy. Furthermore, the ionization energies of the π-electrons of the benzene ring would be influenced by both the sulfur atom and the bromine substituent.

Table 2: Predicted Ionization Potentials for Key Orbitals

Molecular OrbitalPredicted Ionization Potential (eV)
Sulfur Lone Pair (nS)8.5 - 9.5
Benzene π-system (π1)9.0 - 10.0
Benzene π-system (π2)9.5 - 10.5

Note: These are estimated values based on data for analogous compounds and are subject to variation based on the specific molecular geometry and electronic environment.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are essential for understanding the intrinsic properties of 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

Density Functional Theory (DFT) Studies for Optimized Geometries, Electronic Properties, and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to calculate key electronic properties. These include the dipole moment, which indicates the molecule's polarity, and the distribution of atomic charges, which can highlight potential sites for electrophilic or nucleophilic attack. The energetics of potential reactions involving this molecule, such as bromination or reactions at the sulfur atom, can also be modeled to predict reaction pathways and product stability.

Ab Initio Methods for High-Accuracy Prediction of Molecular Properties

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even higher accuracy for molecular properties. These "first-principles" calculations are valuable for benchmarking the results obtained from DFT and for obtaining highly reliable predictions of properties like electron affinity and ionization potential for this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps, Frontier Orbital Interactions)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis reveals the energy and spatial distribution of these orbitals. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the shape and location of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO would indicate sites for nucleophilic attack. Understanding these frontier orbital interactions is fundamental to predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published research. It serves to demonstrate how such data would be presented.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum mechanics is excellent for understanding the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound would involve calculating the forces between atoms and using them to predict their movements over time. This allows for the exploration of the molecule's conformational space, revealing the different shapes it can adopt and their relative stabilities. Furthermore, MD simulations can model how this compound interacts with other molecules, including solvents or biological macromolecules, providing insights into its solubility and potential biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the entire pathway of a chemical reaction. For reactions involving this compound, theoretical studies can identify the structures of transition states—the high-energy intermediates that connect reactants and products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. This allows for a detailed, step-by-step understanding of the reaction mechanism.

In Silico Design Principles for Novel Benzothiopyran Derivatives

In silico design principles are a cornerstone of modern medicinal chemistry and materials science, enabling the rational design of novel molecules with desired properties. These approaches leverage computational models to predict the activity and characteristics of hypothetical compounds, thereby prioritizing synthetic efforts. For the development of new benzothiopyran derivatives, several key in silico methodologies are particularly relevant.

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental tool in this domain. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govmdpi.com For benzothiopyran derivatives, a QSAR study would involve compiling a dataset of analogues with known activities and calculating a range of molecular descriptors for each. These descriptors can include electronic properties (like dipole moment), steric parameters, and topological indices. mdpi.com The resulting model can then be used to predict the activity of newly designed benzothiopyran derivatives. For instance, a QSAR analysis might reveal that increasing the intercalating free-space binding energy and/or decreasing the loss in favorable hydration energies upon intercalation can enhance the anti-cancer activity of benzothiopyranoindazole analogs. nih.gov

Molecular docking is another powerful technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. mdpi.com This method is invaluable for designing enzyme inhibitors or receptor agonists/antagonists. In the context of benzothiopyran derivatives, docking studies could be used to predict their binding affinity and mode of interaction with a target protein. mdpi.com The insights gained from docking, such as key hydrogen bonds or hydrophobic interactions, can guide the modification of the benzothiopyran scaffold to improve its binding potency and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand-receptor complex over time. nih.govnih.gov For a benzothiopyran derivative identified through docking, an MD simulation could be performed to assess the stability of its binding pose and to calculate binding free energies with greater accuracy. nih.govnih.gov

The design of novel benzothiopyran derivatives would involve a synergistic application of these in silico principles. For example, a library of virtual benzothiopyran compounds could be generated by modifying the substitution pattern on the aromatic ring or the heterocyclic portion. These virtual compounds would then be subjected to a QSAR model to predict their activity. The most promising candidates would then be docked into a relevant biological target to assess their binding potential. Finally, MD simulations could be employed to refine the understanding of the binding interactions for the top-ranked compounds before committing to their chemical synthesis and experimental testing. This iterative cycle of design, prediction, and validation is a hallmark of modern drug discovery and materials science.

Table 2: Key In Silico Techniques in Drug Design

Technique Principle Application for Benzothiopyran Derivatives
QSAR Correlates molecular properties with biological activity. Predict the activity of novel derivatives based on their structural features.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor. Identify potential biological targets and optimize binding interactions.

| Molecular Dynamics | Simulates the time-dependent behavior of molecular systems. | Assess the stability of ligand-receptor complexes and refine binding energy calculations. |

Applications in Complex Molecule Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

Preparation of Chiral Building Blocks for Advanced Synthesis

There is no available research detailing the use of 6-bromo-3,4-dihydro-2H-1-benzothiopyran in the preparation of chiral building blocks for advanced synthesis. While chiral derivatives such as (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol are documented, the synthetic pathways from the parent compound and their subsequent applications as chiral synthons are not described in the accessed literature. nih.gov

Development of Advanced Organic Materials

Exploration of Photophysical Properties for Fluorescent Probes and Sensors

No studies were found that investigate the photophysical properties of this compound or its derivatives for applications as fluorescent probes and sensors. Research into fluorescent materials based on heterocyclic systems typically focuses on other classes of compounds with inherent chromophoric and fluorophoric properties.

Applications in Optoelectronic Devices and Functional Polymers

The use of this compound in the development of materials for optoelectronic devices or as a monomer for functional polymers is not documented in the available scientific literature. Research in this field often utilizes other bromo-functionalized thiophene (B33073) derivatives for polymerization and materials synthesis.

Utilization as a Key Intermediate in Agrochemical Research Synthesis

No information was found regarding the application of this compound as a key intermediate in the synthesis of compounds for agrochemical research.

Utilization as a Key Intermediate in Pharmaceutical Research Synthesis for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a significant starting point for the synthesis of diverse molecular libraries aimed at exploring structure-activity relationships (SAR). The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This functionalization is crucial for systematically modifying the compound's properties to enhance its biological activity and selectivity towards a specific target.

In medicinal chemistry, the benzothiopyran core is recognized as a privileged structure, appearing in numerous biologically active compounds. By synthesizing a series of derivatives from this compound, researchers can investigate how different functional groups at various positions on the benzothiopyran ring influence the molecule's interaction with biological targets. For instance, modifications can be made to the aromatic ring, the dihydrothiopyran ring, or by introducing substituents at the bromine position. These systematic changes help in identifying the key structural motifs responsible for the desired pharmacological effect, leading to the optimization of lead compounds.

While specific SAR studies detailing the direct use of this compound are not extensively documented in publicly available literature, the general importance of the benzothiopyran scaffold in drug discovery is well-established. For example, derivatives of the related benzothiophene (B83047) and benzopyran systems have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom, as in this compound, provides a versatile handle for synthetic chemists to build upon this promising scaffold and generate novel candidates for drug discovery programs.

Table 1: Potential Modifications of this compound for SAR Studies

Position of ModificationType of ModificationPotential Impact on Activity
6-position (Br)Suzuki Coupling (Aryl/Heteroaryl groups)Modulation of steric and electronic properties, interaction with hydrophobic pockets.
6-position (Br)Sonogashira Coupling (Alkynyl groups)Introduction of rigid linkers, exploration of deeper binding pockets.
Aromatic RingFurther substitution (e.g., nitration, halogenation)Alteration of electronic properties, hydrogen bonding capabilities.
Dihydrothiopyran RingOxidation of sulfur (sulfoxide, sulfone)Increased polarity, potential for new hydrogen bond interactions.
Dihydrothiopyran RingIntroduction of substituentsModification of conformational preferences, steric interactions.

Contributions to Method Development in Organic Synthesis

The chemical reactivity of this compound also makes it a useful substrate in the development of new synthetic methodologies. The presence of both a nucleophilic sulfur atom and an electrophilic carbon-bromine bond allows for a range of chemical transformations.

Organic chemists often utilize molecules with diverse functional groups to test the scope and limitations of new catalytic systems or reaction conditions. For example, the development of novel palladium-catalyzed cross-coupling reactions could employ this compound as a test substrate to assess the catalyst's efficiency and functional group tolerance. The successful coupling of various boronic acids, organostannanes, or terminal alkynes to the 6-position would demonstrate the utility of the new method for modifying complex heterocyclic systems.

Furthermore, the dihydrothiopyran ring itself can participate in various reactions. For instance, methods for the stereoselective functionalization of the methylene (B1212753) groups adjacent to the sulfur atom or the chiral center that can be created at C4 could be explored using this scaffold. The development of new reagents or catalysts for asymmetric synthesis could be benchmarked against their ability to induce stereoselectivity in reactions involving this compound or its derivatives.

Future Directions and Emerging Research Avenues in 6 Bromo 3,4 Dihydro 2h 1 Benzothiopyran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiochromanes, including 6-bromo-3,4-dihydro-2H-1-benzothiopyran, has traditionally relied on multi-step procedures that can be resource-intensive. rsc.org Future research will increasingly focus on the development of more sustainable and efficient synthetic protocols.

Key areas of development include:

Greener Catalysis: A shift away from stoichiometric reagents and hazardous catalysts towards more environmentally benign alternatives is anticipated. This includes the use of organocatalysts, biocatalysts, and earth-abundant metal catalysts to drive key transformations. For instance, organocatalytic approaches have shown promise in the enantioselective synthesis of substituted thiochromanes. nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. rsc.org Tandem Michael addition-Henry reactions have been successfully employed for the synthesis of functionalized thiochromanes and could be adapted for the synthesis of this compound derivatives. nih.gov

Renewable Starting Materials: The exploration of bio-based feedstocks as starting materials for the synthesis of the thiochromane scaffold represents a significant step towards sustainability. While not yet applied specifically to this compound, the use of renewable resources is a growing trend in green chemistry. rsc.org

Synthetic StrategyAdvantagesPotential Application for this compound
OrganocatalysisMetal-free, often milder conditions, potential for enantioselectivity. rsc.orgEnantioselective synthesis of chiral derivatives.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Regio- and stereoselective functionalization.
One-Pot ReactionsIncreased efficiency, reduced waste, time and cost savings. rsc.orgStreamlined synthesis from simple precursors.

Exploration of Unprecedented Reactivity Modes and Transformations

The reactivity of the this compound scaffold is ripe for further exploration, with the potential to uncover novel transformations and expand its synthetic utility.

Emerging areas of investigation include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the thiochromane ring would provide a highly atom-economical approach to introduce new substituents and build molecular complexity.

Photoredox Catalysis: Visible-light-induced reactions offer mild and selective methods for a variety of transformations. The application of photoredox catalysis to the arylsulfonylation and cyclization for the synthesis of thiochromane 1,1-dioxides showcases the potential of this technology. researchgate.netnih.gov This could be extended to other functionalizations of the this compound core.

Novel Cycloaddition Reactions: Exploring the participation of the thiochromane scaffold in novel cycloaddition reactions could lead to the rapid construction of complex polycyclic systems with interesting biological properties. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. uc.ptdurham.ac.ukspringerprofessional.de The application of these technologies to the synthesis of this compound and its derivatives is a promising future direction.

Potential benefits include:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov

Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with highly exothermic or hazardous reactions. sci-hub.se

Rapid Library Synthesis: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives for biological screening, accelerating the drug discovery process. unimi.it

TechnologyAdvantages for this compound Chemistry
Flow ChemistryPrecise control over reaction conditions, enhanced safety, scalability. researchgate.net
Automated SynthesisHigh-throughput screening of reaction conditions, rapid library generation. vapourtec.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the field of chemical synthesis. mdpi.com These computational tools can be applied to predict the outcomes of reactions, design novel synthetic routes, and optimize reaction conditions for the synthesis of this compound.

Key applications include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. chemrxiv.orgchemrxiv.org

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. mdpi.com

De Novo Design: AI can be used to design novel thiochromane derivatives with desired properties, such as specific biological activities, by learning from large datasets of known molecules and their properties. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. mt.comspectroscopyonline.com

Valuable techniques for studying the chemistry of this compound include:

In-situ NMR Spectroscopy: Provides detailed structural information about reactants, intermediates, and products as the reaction proceeds, offering valuable mechanistic insights. numberanalytics.comnumberanalytics.comipb.ptresearchgate.net

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of starting materials and the appearance of products in real-time, providing kinetic data. mt.com

Mass Spectrometry: Can be used to detect and identify transient intermediates, helping to elucidate complex reaction pathways. fu-berlin.de

Spectroscopic TechniqueInformation Gained
In-situ NMRStructural information on intermediates, reaction kinetics. ipb.pt
In-situ FTIR/RamanReal-time concentration profiles of reactants and products. mt.com
Mass SpectrometryDetection and identification of transient species. fu-berlin.de

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-3,4-dihydro-2H-1-benzothiopyran and its derivatives?

The compound is synthesized via lithium diisopropylamide (LDA)-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. Starting from α-substituted o-bromostyrenes, the reaction involves lithiation with butyllithium in THF at –78°C, followed by cyclization with LDA. Electrophilic quenching post-cyclization enables the introduction of substituents at the 4-position .

Q. How can researchers characterize the structure of this compound derivatives?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H NMR (500 MHz, CDCl3_3 ) reveals proton environments (e.g., δ 2.43–2.47 ppm for diastereotopic protons, δ 3.79 ppm for methoxy groups) .
  • IR spectroscopy : Absorptions at 1294 cm1^{-1} (S=O stretching) and 1635 cm1^{-1} (C=C) confirm functional groups .
  • Mass spectrometry : High-resolution mass data (e.g., [M+H]+^+ = 383.0866) validates molecular formulas .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (OSHA Category 4) and causes skin/eye irritation (GHS Category 2/2A). Researchers must use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during LDA-mediated cyclization?

Byproduct formation (e.g., proton transfer intermediates) can occur due to competing lithiation pathways. Strategies include:

  • Temperature control : Maintaining –78°C during lithiation to suppress side reactions .
  • Electrophile selection : Using sterically hindered electrophiles to direct regioselectivity at the 4-position .
  • Stoichiometric adjustments : Limiting excess LDA to avoid over-lithiation of intermediates .

Q. What methods enable the introduction of dual substituents at the 4-position of the benzothiopyran scaffold?

Sequential electrophilic quenching is effective:

  • First step : Introduce a primary substituent (e.g., aryl, alkyl) via LDA cyclization.
  • Second step : Add a second electrophile (e.g., allyl bromide) before aqueous workup to achieve 4,4-disubstituted derivatives. This requires precise timing to avoid intermediate decomposition .

Q. How does the bromo substituent influence the biological activity of 3,4-dihydro-2H-1-benzothiopyran derivatives?

The bromo group enhances electrophilic reactivity, enabling interactions with biological targets like cathepsin L or α1-adrenoceptors. Structure-activity relationship (SAR) studies suggest that bromine’s electron-withdrawing effect stabilizes transition states in enzyme inhibition .

Q. What challenges arise in resolving stereochemistry in 4-monosubstituted derivatives?

Diastereomeric mixtures may form due to axial chirality at the 4-position. Techniques for resolution include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns).
  • Crystallization : Selective crystallization of diastereomers using polar solvents (e.g., hexane/CH2_2Cl2_2) .

Methodological Guidance

Q. How to troubleshoot low yields in the synthesis of 4,4-disubstituted derivatives?

Common issues and solutions:

  • Incomplete lithiation : Ensure rigorous exclusion of moisture and oxygen.
  • Premature electrophile addition : Monitor reaction progress via TLC or in situ IR.
  • Byproduct formation : Use quenching agents (e.g., NH4_4Cl) to stabilize reactive intermediates .

Q. What computational tools aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization and electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities for biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.